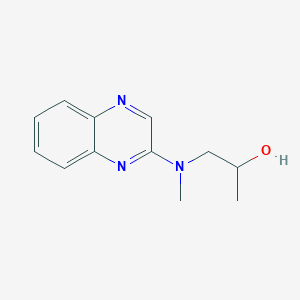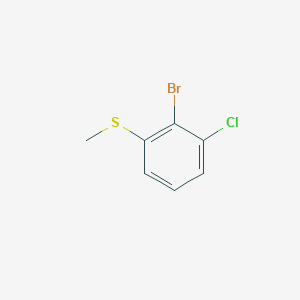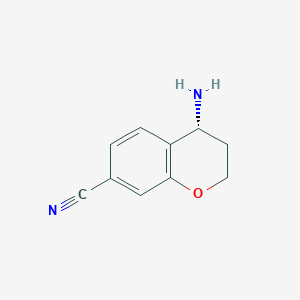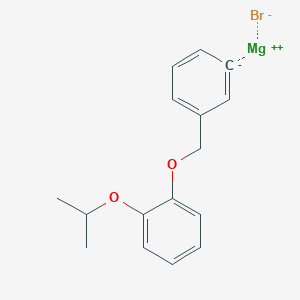
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenoxy group and a triazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: The synthesis begins with the preparation of 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Cyclization to Form the Triazole Ring: The intermediate 2-(4-cyanophenoxy)ethyl bromide is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyanophenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as:
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-methanol: Contains a methanol group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9N5O |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-[2-(4-cyanophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c13-7-10-1-3-11(4-2-10)18-6-5-17-9-15-12(8-14)16-17/h1-4,9H,5-6H2 |
Clé InChI |
LHRNWUKNVDGACK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCCN2C=NC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



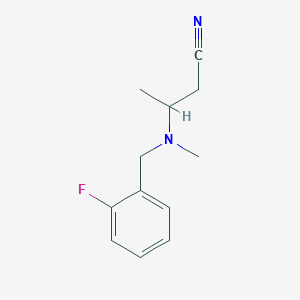
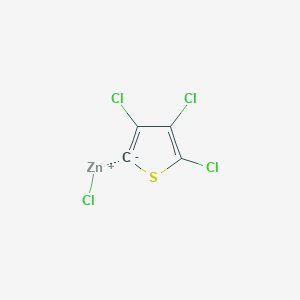
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
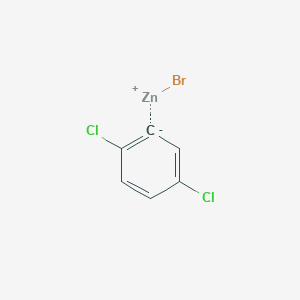
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
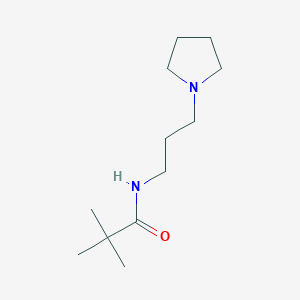
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
